Cas no 14248-50-1 (4-Bromopyridine N-Oxide)
4-Bromopyridine N-Oxide Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 4-bromo-,1-oxide
- 4-Bromopyridine 1-oxide
- 4-bromo-1-oxidopyridin-1-ium
- 4-Bromopyridine N-Oxide
- 4-bromopyridine-N-oxide
- 4-Brom-pyridin-1-oxid
- 4-Bromopyridine, oxide
- NSC 111282
- Pyridine, 4-bromo-, 1-oxide
- 4-bromopyridin-1-ium-1-olate
- 4-BROMOPYRIDINEN-OXIDE
- NSC111282
- 4-bromopyridine-1-oxide
- 4-bromo-pyridine-1-oxide
- Pyridine,4-bromo-,1-oxide
- 4-BROMO-PYRIDINE 1-OXIDE
- ZRXLKDCFWJECNO-UHFFFAOYSA-N
- AM803211
- T
- 4-Bromopyridine1-oxide
- AKOS002663481
- DS-16299
- EN300-79462
- 14248-50-1
- FT-0663865
- doi:10.14272/ZRXLKDCFWJECNO-UHFFFAOYSA-N.1
- NSC-111282
- DTXSID60162057
- SCHEMBL307778
- A885183
- 10.14272/ZRXLKDCFWJECNO-UHFFFAOYSA-N
- MFCD00234039
- 4-Bromopyridine Oxide
- 4-Bromopyridine 1-Oxide; 4-Bromopyridine Oxide; NSC 111282;
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- MDL: MFCD00234039
- Inchi: 1S/C5H4BrNO/c6-5-1-3-7(8)4-2-5/h1-4H
- InChI Key: ZRXLKDCFWJECNO-UHFFFAOYSA-N
- SMILES: BrC1C=C[N+](=CC=1)[O-]
Computed Properties
- Exact Mass: 172.94800
- Monoisotopic Mass: 172.94763g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 70.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 25.5
Experimental Properties
- Density: 1.66±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 163 °C (decomposition)
- Solubility: Dissolution (50 g/l) (25 º C),
- PSA: 25.46000
- LogP: 1.87760
4-Bromopyridine N-Oxide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Bromopyridine N-Oxide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromopyridine N-Oxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 161242-1g |
4-Bromopyridine 1-oxide, 95%+ |
14248-50-1 | 95% | 1g |
$224.00 | 2023-09-07 | |
| Matrix Scientific | 161242-5g |
4-Bromopyridine 1-oxide, 95%+ |
14248-50-1 | 95% | 5g |
$1025.00 | 2023-09-07 | |
| Chemenu | CM249368-1g |
4-Bromopyridine 1-oxide |
14248-50-1 | 98% | 1g |
$133 | 2021-08-04 | |
| Chemenu | CM249368-5g |
4-Bromopyridine 1-oxide |
14248-50-1 | 98% | 5g |
$365 | 2021-08-04 | |
| Chemenu | CM249368-10g |
4-Bromopyridine 1-oxide |
14248-50-1 | 98% | 10g |
$608 | 2021-08-04 | |
| TRC | B686780-50mg |
4-Bromopyridine N-Oxide |
14248-50-1 | 50mg |
$ 92.00 | 2023-09-08 | ||
| TRC | B686780-100mg |
4-Bromopyridine N-Oxide |
14248-50-1 | 100mg |
$ 127.00 | 2023-09-08 | ||
| TRC | B686780-250mg |
4-Bromopyridine N-Oxide |
14248-50-1 | 250mg |
$ 161.00 | 2023-09-08 | ||
| TRC | B686780-500mg |
4-Bromopyridine N-Oxide |
14248-50-1 | 500mg |
$ 299.00 | 2023-04-18 | ||
| TRC | B686780-1g |
4-Bromopyridine N-Oxide |
14248-50-1 | 1g |
$ 340.00 | 2022-06-01 |
4-Bromopyridine N-Oxide Suppliers
4-Bromopyridine N-Oxide Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 4-Bromopyridine N-Oxide
Introduction to 4-Bromopyridine N-Oxide (CAS No. 14248-50-1)
4-Bromopyridine N-Oxide, with the chemical formula C₅H₅BrNO, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its CAS number CAS No. 14248-50-1, has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of both a bromine substituent and an N-oxide functional group makes it a valuable building block for medicinal chemists and synthetic organic chemists alike.
The structural features of 4-Bromopyridine N-Oxide contribute to its reactivity, enabling it to participate in a wide range of chemical transformations. The bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Meanwhile, the N-oxide moiety introduces polarity and can influence the electronic properties of the pyridine ring, making it an attractive scaffold for drug discovery efforts.
In recent years, 4-Bromopyridine N-Oxide has been extensively explored in the development of novel therapeutic agents. Its incorporation into pharmacophores has led to the discovery of compounds with potential applications in oncology, immunology, and central nervous system disorders. For instance, derivatives of this compound have shown promise as kinase inhibitors, which are critical targets in cancer therapy. The ability to modify both the bromine and nitrogen oxide functionalities allows for fine-tuning of biological activity, making it a preferred choice for medicinal chemists seeking to optimize lead compounds.
The synthesis of 4-Bromopyridine N-Oxide typically involves the oxidation of 4-bromopyridine using appropriate oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions. This reaction proceeds with high regioselectivity, yielding the desired N-oxide product with minimal side reactions. The purity and yield of this compound are crucial for subsequent applications, particularly in pharmaceutical research where impurities can significantly impact biological activity.
The role of computational chemistry in understanding the reactivity and properties of 4-Bromopyridine N-Oxide cannot be overstated. Advanced computational methods, including density functional theory (DFT) and molecular dynamics simulations, have been employed to elucidate reaction mechanisms and predict binding affinities. These studies have not only enhanced our understanding of how this compound behaves in various chemical environments but also guided the design of more efficient synthetic routes. Additionally, computational screening has identified novel derivatives with enhanced pharmacological properties, further underscoring the importance of this intermediate in drug discovery.
In the realm of biocatalysis, 4-Bromopyridine N-Oxide has been utilized as a substrate for enzymatic transformations. Enzymes such as cytochrome P450 monooxygenases have been engineered to catalyze the oxidation or functionalization of this compound, offering sustainable alternatives to traditional chemical methods. These biocatalytic approaches align with the growing emphasis on green chemistry principles, where minimizing waste and reducing environmental impact are paramount. The success of such endeavors has opened up new avenues for the synthesis of complex molecules using renewable resources and biocatalytic systems.
The future prospects for 4-Bromopyridine N-Oxide are promising, with ongoing research focusing on expanding its utility in drug development and material science. Innovations in synthetic methodologies continue to emerge, enabling more efficient and scalable production processes. Furthermore, interdisciplinary collaborations between organic chemists, medicinal chemists, and biochemists are expected to yield novel applications that were previously unexplored. As our understanding of molecular interactions deepens, so too will the potential applications of this versatile intermediate.
In conclusion, 4-Bromopyridine N-Oxide (CAS No. 14248-50-1) is a cornerstone compound in modern synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for designing new drugs and materials. With continued advancements in synthetic techniques and computational methods, the full potential of this compound is yet to be realized. As research progresses, we can anticipate even more innovative applications that will further solidify its importance in science and industry.
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